

HIV-1 Inhibitor-13 Demonstrates Potent Activity Against Drug-Resistant NNRTI Mutations

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Compound of Interest

Compound Name: HIV-1 inhibitor-13

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A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), **HIV-1 inhibitor-13** (also known as compound 16c), reveals a promising cross-resistance profile against a range of clinically relevant HIV-1 mutations. Experimental data indicates that inhibitor-13 maintains potent antiviral activity against viral strains that exhibit high levels of resistance to established NNRTI drugs, positioning it as a candidate for further development in the management of treatment-experienced HIV-1 patients.

This guide provides a comparative overview of the in vitro efficacy of **HIV-1 inhibitor-13** against wild-type and NNRTI-resistant HIV-1 strains, with a direct comparison to the second-generation NNRTIs etravirine (ETV) and rilpivirine (RPV).

Comparative Antiviral Activity

The antiviral potency of **HIV-1 inhibitor-13** was assessed against a panel of HIV-1 strains harboring key NNRTI resistance mutations. The 50% effective concentration (EC₅₀) values, which represent the concentration of the drug required to inhibit 50% of viral replication, were determined and are summarized in the table below. Lower EC₅₀ values indicate greater potency.

| HIV-1 Strain | Mutation(s) | HIV-1 Inhibitor-13 (16c) EC50 (nM) | Etravirine (ETV) EC50 (nM) | Rilpivirine (RPV) EC50 (nM) |
|------------------|-------------|------------------------------------|----------------------------|-----------------------------|
| Wild-Type (IIIB) | None | 2.85 ± 1.1 | 4.1 ± 0.9 | 1.2 ± 0.3 |
| NNRTI-Resistant | L100I | 4.15 ± 0.8 | 2.5 ± 0.5 | 2.1 ± 0.4 |
| NNRTI-Resistant | K103N | 8.21 ± 1.5 | 15.3 ± 2.8 | 35.6 ± 5.1 |
| NNRTI-Resistant | Y181C | 6.53 ± 1.2 | 12.7 ± 2.1 | 18.9 ± 3.2 |
| NNRTI-Resistant | Y188L | 9.77 ± 1.8 | 8.9 ± 1.6 | 15.4 ± 2.7 |
| NNRTI-Resistant | F227L/V106A | 18.0 ± 3.1 | 45.2 ± 7.8 | 89.7 ± 12.3 |
| NNRTI-Resistant | K103N/Y181C | 15.8 ± 2.9 | 33.1 ± 6.2 | 68.4 ± 10.5 |

Data sourced from Kang D, et al. J Med Chem. 2022 Feb 10;65(3):2458-2470.

As the data illustrates, **HIV-1 inhibitor-13** demonstrates potent activity against the wild-type HIV-1 strain and maintains low nanomolar efficacy against single-mutation strains, including those with the common K103N and Y181C mutations.[1] Notably, against the highly resistant double-mutant strains F227L/V106A and K103N/Y181C, inhibitor-13 exhibited significantly improved activity compared to both etravirine and rilpivirine.[1]

Experimental Protocols

The antiviral activity of the compounds was evaluated using a cell-based assay that measures the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.

Cell and Virus Culture: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 50 µg/mL gentamicin. The HIV-1 strains used were the wild-type IIIB strain and various NNRTI-resistant strains.

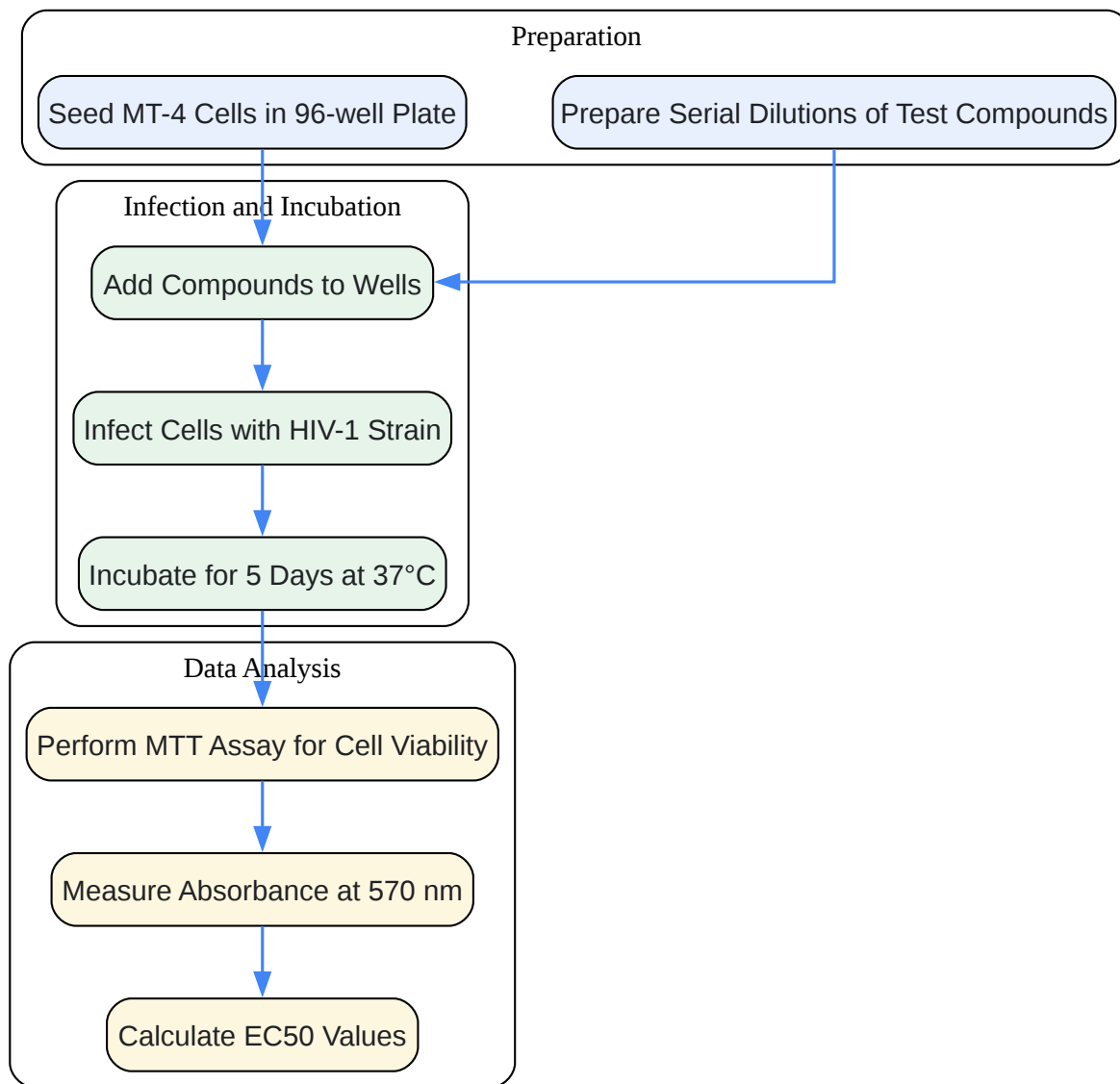
Antiviral Activity Assay:

- MT-4 cells were seeded in 96-well plates at a density of 6×10^5 cells/mL.

- Serial dilutions of the test compounds (**HIV-1 inhibitor-13**, etravirine, and rilpivirine) were added to the wells.
- A predetermined amount of the respective HIV-1 strain was added to infect the cells.
- The plates were incubated at 37°C in a 5% CO₂ incubator for 5 days.
- After the incubation period, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance was measured at 570 nm.
- The EC₅₀ value was calculated as the compound concentration that resulted in a 50% protection of MT-4 cells from HIV-1-induced cytopathic effects.

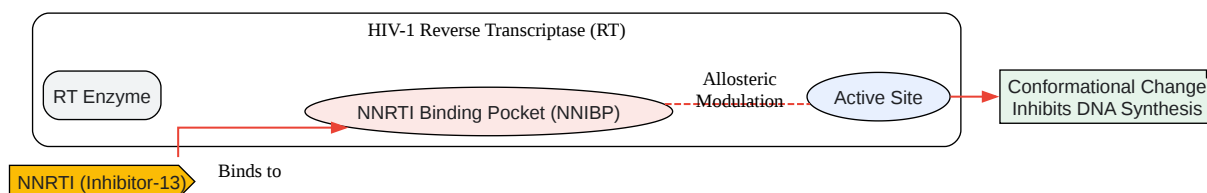
Visualizing the Experimental Workflow and NNRTI Mechanism

To further elucidate the experimental process and the mechanism of action of NNRTIs, the following diagrams are provided.



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Caption: Workflow for determining the anti-HIV-1 activity of NNRTI compounds.



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Caption: Allosteric inhibition of HIV-1 RT by NNRTIs like inhibitor-13.

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References

- 1. MTT assay protocol | Abcam [abcam.com]
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